molecular formula C19H27NO5 B2688931 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide CAS No. 899958-40-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide

Cat. No.: B2688931
CAS No.: 899958-40-8
M. Wt: 349.427
InChI Key: NJAIYIINVBEMLH-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane ring system fused with a benzamide moiety, which includes two ethoxy groups at the 3 and 4 positions of the benzene ring. The presence of the dioxaspiro structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,4-dioxaspiro[4.4]nonane ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone in the presence of an acid catalyst. The resulting spiro compound is then subjected to further functionalization to introduce the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy groups on the benzene ring may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide is unique due to the presence of both the spirocyclic structure and the diethoxy-substituted benzamide moiety. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-3-22-16-8-7-14(11-17(16)23-4-2)18(21)20-12-15-13-24-19(25-15)9-5-6-10-19/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAIYIINVBEMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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